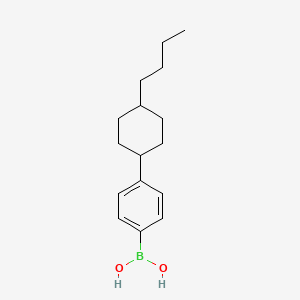

4-(trans-4-Butylcyclohexyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(trans-4-Butylcyclohexyl)phenylboronic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties. For instance, the first paper discusses 2,4-bis(trifluoromethyl)phenylboronic acid, which is a catalyst for dehydrative amidation between carboxylic acids and amines. This suggests that phenylboronic acids, in general, may have catalytic properties and could participate in similar chemical reactions . The second paper describes the crystal structure of a compound with a trans-4-tert-butylcyclohexyl moiety, which is structurally similar to the trans-4-butylcyclohexyl group in the compound of interest . This information could be relevant when considering the molecular structure and potential reactivity of 4-(trans-4-Butylcyclohexyl)phenylboronic acid.

Synthesis Analysis

The synthesis of 4-(trans-4-Butylcyclohexyl)phenylboronic acid is not detailed in the provided papers. However, phenylboronic acids are typically synthesized through reactions such as the Miyaura borylation, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. The synthesis could potentially be adapted to include a trans-4-butylcyclohexyl group on the phenyl ring .

Molecular Structure Analysis

While the molecular structure of 4-(trans-4-Butylcyclohexyl)phenylboronic acid is not directly analyzed in the papers, the second paper provides crystallographic data for a related compound with a trans-4-tert-butylcyclohexyl group. This suggests that the trans-4-butylcyclohexyl group can adopt a stable conformation in solid-state structures, which could be indicative of the conformational preferences of the butylcyclohexyl group in the compound of interest .

Chemical Reactions Analysis

The first paper indicates that phenylboronic acids can act as catalysts in the formation of amide bonds through dehydrative condensation. This implies that 4-(trans-4-Butylcyclohexyl)phenylboronic acid may also facilitate similar reactions, although the presence of the butylcyclohexyl group could influence the reactivity and selectivity of the catalysis .

Physical and Chemical Properties Analysis

Neither paper directly provides information on the physical and chemical properties of 4-(trans-4-Butylcyclohexyl)phenylboronic acid. However, the properties of phenylboronic acids and compounds with trans-4-tert-butylcyclohexyl groups can be inferred to some extent. Phenylboronic acids typically have moderate solubility in water and can form stable complexes with diols. The trans-4-tert-butylcyclohexyl group is likely to impart steric bulk and could affect the solubility and melting point of the compound .

Aplicaciones Científicas De Investigación

Synthesis Techniques : A study by An Zhong-wei (2006) detailed the synthesis of compounds similar to 4-(trans-4-Butylcyclohexyl)phenylboronic acid, demonstrating optimized reaction conditions and yields of 52%–56% (An Zhong-wei, 2006).

Nanocomposites and Material Properties : Research by Bezborodov et al. (2021) explored the use of derivatives of 6-Aryloxyhexanoic acid, including compounds similar to 4-(trans-4-Butylcyclohexyl)phenylboronic acid, for creating anisotropic nanocomposites. These compounds were found effective in such applications (Bezborodov et al., 2021).

Medical Imaging and Therapy : Li and Liu (2021) synthesized a phenylboronic acid-functionalized pyrene derivative for use in medical imaging and photodynamic therapy. This highlights the potential of phenylboronic acid derivatives in biomedicine (Li & Liu, 2021).

Chemical Reactions and Catalysis : Studies on phenylboronic acids, including compounds structurally related to 4-(trans-4-Butylcyclohexyl)phenylboronic acid, have shown their effectiveness as catalysts in various chemical reactions, such as the asymmetric 1,4-addition of arylboronic acids to cycloalkenones (Kuriyama & Tomioka, 2001).

Bio-Applications : Phenylboronic-acid-modified nanoparticles have been studied for their potential as antiviral therapeutics, demonstrating the broad applicability of phenylboronic acid derivatives in biomedical research (Khanal et al., 2013).

Polymer Chemistry : Phenylboronic acid-decorated polymeric nanomaterials have been investigated for advanced bio-applications, including drug delivery systems and biosensors, showcasing the versatility of these compounds (Lan & Guo, 2019).

Propiedades

IUPAC Name |

[4-(4-butylcyclohexyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14,18-19H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVHVFVQKPDAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572953 |

Source

|

| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trans-4-Butylcyclohexyl)phenylboronic acid | |

CAS RN |

315220-11-2 |

Source

|

| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)